Product packaging for N,N-Diphenyl-4-methoxybenzamide(Cat. No.:CAS No. 16034-40-5)

N,N-Diphenyl-4-methoxybenzamide

Cat. No.: B099281
CAS No.: 16034-40-5
M. Wt: 303.4 g/mol
InChI Key: GVALSXYCLDABKT-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO2 B099281 N,N-Diphenyl-4-methoxybenzamide CAS No. 16034-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N,N-diphenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALSXYCLDABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342823
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16034-40-5
Record name N,N-Diphenyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Alternative Synthetic Routes to N-Phenylbenzamide Derivatives

Beyond direct benzoylation, several other synthetic strategies have been developed for the synthesis of the N-phenylbenzamide scaffold.

Nucleophilic substitution provides a versatile pathway to N-phenylbenzamides. libretexts.org One novel approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in tetrahydrofuran (THF) at 70 °C. This method yields pure N-phenylbenzamides in high yields. unair.ac.idresearchgate.net The proposed mechanism involves an imino alcohol-amide tautomerism and a rearrangement intermediate. researchgate.net

Another example is the synthesis of N-phenylbenzamide derivatives starting from 3-amino-4-methoxybenzoic acid, which is condensed with various amines using N,N′-diisopropylcarbodiimide (DIC) as a coupling reagent. nih.gov This demonstrates the formation of the amide bond through a different type of nucleophilic substitution reaction. nih.gov

Palladium-catalyzed reactions are powerful tools for amide bond formation. Aminocarbonylation of aryl halides is a prominent method for synthesizing N-arylbenzamides. One such process involves the reductive aminocarbonylation of aryl bromides and iodides with nitroarenes. semanticscholar.org Optimal conditions for this reaction utilize a palladium(II) acetate catalyst, 1,3-bis(diphenylphosphino)propane (dppp) as a ligand, molybdenum hexacarbonyl as a carbon monoxide source, and pyridine as a base. semanticscholar.org This methodology has been shown to produce N-phenylbenzamide derivatives in yields ranging from average to excellent. semanticscholar.orgthieme-connect.com

A carbon-monoxide-free alternative has also been developed, using N-substituted formamides as the amide source. organic-chemistry.org This method employs a palladium acetate and Xantphos catalytic system and is applicable to a wide range of aryl iodides and bromides, offering a safer and efficient route to the desired products. organic-chemistry.org The choice of ligand can also control the regioselectivity in some palladium-catalyzed aminocarbonylation reactions. researchgate.net

The table below summarizes yields for various N-phenylbenzamide derivatives synthesized via a palladium-catalyzed reductive aminocarbonylation.

ProductAryl HalideYieldReference
4-Methoxy-N-phenylbenzamide4-Bromoanisole95% semanticscholar.org
4-Methyl-N-phenylbenzamide4-Bromotoluene85% thieme-connect.com
N-PhenylbenzamideBromobenzene51% semanticscholar.orgthieme-connect.com
N-PhenylbenzamideIodobenzene91% semanticscholar.orgthieme-connect.com

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov This reaction can be adapted for the synthesis of derivatives of N-phenylbenzamides. researchgate.net

In this context, a benzamide (B126) can serve as the compound with an active hydrogen on the nitrogen atom. The general procedure involves reacting the benzamide with formaldehyde and a suitable amine (e.g., morpholine) in a solvent like ethanol, often under reflux. nih.govscielo.br This aminomethylation reaction results in the formation of a Mannich base, introducing an aminoalkyl group onto the amide nitrogen. journal-dogorangsang.in These reactions are valuable for creating a diverse library of benzamide derivatives with potential biological activities. researchgate.netimpactfactor.org

Novel Synthetic Strategies and Reagent Development

Recent advancements have introduced innovative methods for amide synthesis, moving beyond traditional coupling reactions to utilize novel reagents and catalysts.

The use of carbon monoxide (CO) gas in laboratory and industrial synthesis presents significant safety hazards due to its toxicity. chemistryviews.org Carbon Monoxide Releasing Molecules (CORMs) offer a safer alternative, providing controlled, in situ generation of CO for chemical reactions. chemistryviews.orgulisboa.pt Nonmetallic CORMs are particularly advantageous due to their potential for low toxicity and the ease with which their properties can be tuned. rsc.org

One promising class of CORMs is S-aryl thioformates, termed "thioCORMates". chemistryviews.org These compounds are stable and can be synthesized in a single step from the corresponding thiophenol. chemistryviews.org Upon the addition of an amine, they quantitatively produce CO at room temperature. chemistryviews.org This released CO can then be used in various chemical transformations, including carbonylative cross-coupling reactions, which are instrumental in the formation of amides and other carbonyl compounds. chemistryviews.org The rate of CO release can be adjusted by changing the electronic properties of the substituents on the aryl ring, allowing for tunable reactivity. chemistryviews.org

Another category includes photo-activated CORMs (photo-CORMs), which release CO upon irradiation with light. rsc.org For instance, certain manganese(I) complexes can release CO rapidly when exposed to UV light. rsc.org The development of such molecules is crucial for applications requiring precise spatial and temporal control over CO delivery. nih.gov

Examples of CORM Types
CORM TypeActivation MethodKey Features
ThioCORMates (S-aryl thioformates)Addition of an amineBench-stable, cost-effective, tunable CO release rate. chemistryviews.org
Tertiary AldehydesSpontaneous/TriggeredA class of organic CORMs that release CO under physiological conditions. ulisboa.pt
Manganese(I) ComplexesUV Light Irradiation (e.g., 365 nm)Rapid CO release upon photo-activation. rsc.org
Unsaturated Cyclic DiketonesIrradiationNonmetallic photoCORMs that release CO under irradiation. rsc.org

While not a direct synthesis of N,N-Diphenyl-4-methoxybenzamide, iron-catalyzed coupling reactions of N-methoxy arylamides represent a novel strategy for forming related N-acyl compounds. A recently developed method employs an iron catalyst for the selective N=S coupling of N-methoxy amides and sulfoxides to produce N-acyl sulfoximines. acs.orgnih.gov This transformation is highly efficient and tolerates a wide range of functional groups on the phenyl ring of the N-methoxy amide, including both electron-donating and electron-withdrawing substituents. acs.orgnih.gov

The reaction is conducted under an air atmosphere, using ferric chloride (FeCl₃) as the catalyst and triethylamine (Et₃N) as a base. acs.orgnih.gov This method is scalable and utilizes the coupling partners in their native forms, avoiding the need for pre-functionalization. acs.orgnih.gov The proposed mechanism involves the coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation to form an initial intermediate. acs.org This intermediate then transforms into an Fe-nitrenoid complex, which is subsequently captured by the sulfoxide through nucleophilic addition to yield the final N-acyl sulfoximine product. acs.org

Iron-Catalyzed N=S Coupling Reaction Conditions
ParameterCondition
SubstratesN-methoxy amide, Sulfoxide nih.gov
CatalystFeCl₃ (10 mol %) nih.gov
BaseEt₃N (2.0 equiv) nih.gov
SolventTetrahydrofuran (THF) nih.gov
AtmosphereAir nih.gov
Temperature90 °C nih.gov
Time12 h nih.gov

A conventional and reliable method for the synthesis of benzamides involves the coupling of a carboxylic acid with an amine. For this compound, this would involve the reaction of 4-methoxybenzoic acid with diphenylamine. Such amide coupling reactions are typically facilitated by activating and coupling reagents. nih.gov

A general procedure involves dissolving the carboxylic acid (e.g., 4-methoxybenzoic acid) in a suitable solvent like dichloromethane (CH₂Cl₂). nih.gov A coupling reagent, such as N,N′-diisopropylcarbodiimide (DIC), and an activating reagent, like N-hydroxybenzotriazole (HOBt), are added to the solution. nih.gov After a short period of stirring to form the activated ester, the amine (diphenylamine) is introduced. The reaction mixture is then stirred at room temperature until completion. This method is widely used for the synthesis of various N-phenylbenzamide derivatives. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting reaction outcomes. The formation of amides and the behavior of related structures involve complex electronic and structural transformations.

Amide bond formation and the reactivity of related nitrogen-containing functional groups can involve tautomeric equilibria. One relevant example is the tautomerism observed in N-hydroxy amidines, which exists as an equilibrium between the more stable amide oxime form and a less stable imino hydroxylamine form. researchgate.net Theoretical studies using density functional theory (DFT) have shown that while the energy difference between these tautomers is relatively small (4-10 kcal/mol), the activation barrier to interconversion is substantial (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. researchgate.net This type of tautomerism, involving the migration of a proton between nitrogen and oxygen, is a fundamental concept that can be considered in the mechanistic pathways of related amide systems.

In the context of substituted amides, rearrangement reactions can also occur. For certain N,N-disubstituted anomeric amides, a process known as the HERON reaction has been observed. psu.edudntb.gov.ua This reaction involves the migration of a substituent from the amide nitrogen to the carbonyl carbon, driven by anomeric destabilization. psu.edu While this specific rearrangement is more characteristic of N,N-dialkoxyamides and N-acyloxy-N-alkoxyamides, it highlights the potential for complex intramolecular rearrangements in highly substituted amide intermediates. psu.edudntb.gov.ua

Thermolysis studies on N,N-dialkoxyamides, a class of anomeric amides structurally related to this compound, provide insight into their stability and decomposition pathways. Unlike other anomeric amides that may undergo HERON rearrangements, the thermal decomposition of N,N-dialkoxyamides primarily proceeds through a radical pathway. psu.edu

The primary decomposition process is the homolysis of a nitrogen-oxygen bond, which results in the formation of an alkoxyamidyl radical and an alkoxyl radical. psu.edu Studies on a series of N,N-dimethoxy-4-substituted benzamides, heated in mesitylene at 155 °C, have shown that these reactions follow first-order kinetics. psu.edu The activation energies determined for these decompositions are in the range of 125–135 kJ mol⁻¹, with weakly negative entropies of activation. psu.edu This radical pathway is favored over the potential HERON rearrangement that would lead to esters and alkoxynitrenes. psu.edu

Activation Parameters for Thermolysis of N,N-Dimethoxy-4-substituted Benzamides at 155 °C
4-SubstituentActivation Energy (Ea) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹)
Methoxy (B1213986) (OCH₃)125 ± 2-28 ± 5
Methyl (CH₃)129 ± 4-17 ± 8
Hydrogen (H)133 ± 2-10 ± 5
Chlorine (Cl)135 ± 2-6 ± 4

Data sourced from thermolysis studies in mesitylene. psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For N,N-Diphenyl-4-methoxybenzamide, a combination of one-dimensional and advanced NMR techniques has been pivotal in confirming its structure and exploring its dynamic behavior in solution.

Proton (¹H) NMR Analysis for Structural Confirmation and Chemical Shifts

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as the protons of the methoxy (B1213986) group.

The aromatic region of the spectrum is complex due to the presence of multiple phenyl rings. The protons on the 4-methoxyphenyl ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons ortho to the methoxy group are expected to be shielded and thus appear at a higher field (lower ppm) compared to the protons meta to the methoxy group, which are ortho to the carbonyl group and are deshielded. The ten protons of the two N-phenyl groups often present as a complex multiplet in the aromatic region, arising from overlapping signals and intricate spin-spin coupling patterns. A key singlet signal in the spectrum corresponds to the three protons of the methoxy (-OCH₃) group, typically appearing in the upfield region of the aromatic signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (4-methoxyphenyl, ortho to C=O)~ 7.8Doublet
Aromatic (4-methoxyphenyl, meta to C=O)~ 7.0Doublet
Aromatic (N-phenyl)~ 7.2 - 7.5Multiplet
Methoxy (-OCH₃)~ 3.9Singlet

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and APT Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic rings, and the methoxy carbon. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm.

The aromatic region will display several signals corresponding to the different carbon environments in the phenyl and 4-methoxyphenyl rings. The carbon attached to the methoxy group is expected to be significantly shielded, while the carbons ortho and para to the methoxy group will also show distinct chemical shifts. The quaternary carbon of the 4-methoxyphenyl ring to which the carbonyl group is attached will also have a characteristic chemical shift. The carbons of the two N-phenyl rings will also give rise to a set of signals in the aromatic region. The methoxy carbon will appear as a distinct signal in the upfield region of the spectrum, typically around 55 ppm.

Attached Proton Test (APT) spectroscopy is a valuable technique used to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum, signals for quaternary (C) and methylene (CH₂) carbons appear with opposite phase to those of methine (CH) and methyl (CH₃) carbons. This allows for the unambiguous assignment of each carbon signal. For this compound, the APT spectrum would show the quaternary carbons (including the carbonyl carbon and the ipso-carbons of the aromatic rings) and any CH₂ groups (none in this molecule) as positive (or negative, depending on the phasing) signals, while the CH carbons of the aromatic rings and the CH₃ carbon of the methoxy group would appear as negative (or positive) signals.

Interactive Table: Predicted ¹³C NMR Chemical Shifts and APT Phasing for this compound

Carbon Type Predicted Chemical Shift (ppm) APT Phase
Carbonyl (C=O)~ 170Positive/Negative (Quaternary)
Aromatic (C-OCH₃)~ 160Positive/Negative (Quaternary)
Aromatic (CH)~ 114 - 145Negative/Positive (Methine)
Aromatic (C-N)~ 140Positive/Negative (Quaternary)
Aromatic (C-C=O)~ 128Positive/Negative (Quaternary)
Methoxy (-OCH₃)~ 55Negative/Positive (Methyl)

Note: Predicted values and phasing are based on general principles and data from similar compounds. The exact phasing depends on the specific experimental setup.

Advanced NMR Techniques for Conformational and Dynamic Studies

While one-dimensional NMR provides a static picture of the molecule, advanced techniques can offer insights into its three-dimensional conformation and dynamic processes, such as restricted rotation around the amide C-N bond. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial information for determining the preferred conformation of the phenyl rings relative to the amide plane.

Furthermore, variable temperature NMR studies can be employed to investigate the rotational barrier around the C-N amide bond. Due to the partial double bond character of the amide linkage, rotation is often restricted, leading to the observation of distinct signals for the two N-phenyl groups at low temperatures if their environments are non-equivalent. As the temperature is increased, the rate of rotation increases, and these signals may coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Functional Groups and Chemical Bonds (e.g., Amide Carbonyl Peaks)

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these is the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This band typically appears in the region of 1630-1680 cm⁻¹. The exact position of this peak can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents. For instance, in a study of 2-Fluoro-N,N-diphenylbenzamide, the amide carbonyl stretching frequency was observed at 1662 cm⁻¹ researchgate.net.

Other important vibrational bands include:

C-N Stretching: The stretching vibration of the amide C-N bond is typically observed in the region of 1250-1350 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears in the 2850-2960 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group is expected to produce a strong band in the 1200-1275 cm⁻¹ region.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Functional Group/Bond Characteristic Absorption Range (cm⁻¹) Intensity
Amide C=O Stretch1630 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Amide C-N Stretch1250 - 1350Medium
Aryl-O-CH₃ Stretch1200 - 1275Strong
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch (Methoxy)2850 - 2960Medium

Vibrational Assignment and Normal Coordinate Force Field Simulations

A more in-depth understanding of the molecular vibrations can be achieved through a detailed vibrational assignment, often aided by theoretical calculations. Normal coordinate analysis, frequently performed using Density Functional Theory (DFT) methods, can simulate the vibrational spectrum of a molecule. These theoretical calculations provide a set of vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions for each vibration.

By comparing the theoretically predicted spectrum with the experimental FTIR and Raman spectra, a detailed assignment of the observed bands to specific vibrational modes can be made. This process allows for a more precise interpretation of the spectrum beyond simple functional group identification. For example, a DFT study on N,N-Diphenyl Formamide, a structurally similar molecule, successfully assigned the experimental FT-IR and FT-Raman spectra based on B3LYP/6-31G(d,p) calculations. A similar approach for this compound would enable a comprehensive assignment of its vibrational modes, including the various bending and torsional modes of the phenyl and methoxy groups, providing a complete picture of its vibrational dynamics.

Mass Spectrometry (MS) and LC/MS-ESI

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, crucial information about its identity and connectivity can be obtained.

Molecular Weight Confirmation and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) that is well-suited for confirming the molecular weight of this compound. In positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. Given the molecular formula C₂₀H₁₇NO₂, the molecular weight is approximately 303.36 g/mol , leading to an expected [M+H]⁺ peak at m/z 304.

Tandem mass spectrometry (MS/MS) experiments provide insight into the compound's structure through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure, with cleavage occurring at the weakest bonds. For this compound, the amide bond is a primary site for fragmentation. Characteristic fragmentation pathways often involve α-cleavage and the loss of stable neutral molecules. nih.gov

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Formation of the 4-methoxybenzoyl cation: Cleavage of the amide C-N bond can result in the formation of a stable acylium ion at m/z 135. This is a common fragmentation pathway for benzamide (B126) derivatives.

Loss of the 4-methoxybenzoyl group: The complementary fragmentation would lead to the detection of a diphenylamine cation at m/z 169.

Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) from the parent ion or key fragments is possible. For instance, the 4-methoxybenzoyl cation (m/z 135) could lose a formaldehyde molecule (CH₂O) to form an ion at m/z 105.

A proposed fragmentation of this compound is detailed in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure/Identity
304135C₁₂H₁₁N (Diphenylamine)4-Methoxybenzoyl cation
304169C₈H₇O₂ (4-Methoxybenzoyl radical)Diphenylamine cation
135107CO (Carbon monoxide)Methoxybenzene cation
13592C₂H₃O (Ketenyl radical)Phenyl cation fragment
13577C₃H₂O₂Phenyl cation

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the neutral molecule (C₂₀H₁₇NO₂) is 303.12593 Da. The protonated molecule [M+H]⁺ would have a theoretical m/z of 304.13320. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical m/z would provide strong evidence for the assigned elemental composition, C₂₀H₁₈NO₂⁺. This confirmation is crucial for distinguishing it from other potential isobaric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. ubbcluj.ro

Electronic Transitions and Absorption Characteristics

The structure of this compound contains multiple chromophores, which are functional groups that absorb UV or visible light. shu.ac.uk These include the two phenyl rings, the benzene ring of the benzoyl group, and the carbonyl group (C=O). The molecule also possesses auxochromes, such as the nitrogen atom with its lone pair of electrons and the oxygen atom of the methoxy group, which can modify the absorption characteristics of the chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of the aromatic rings and the carbonyl group and typically result in strong absorption bands. shu.ac.uk The extensive conjugation between the benzoyl group and the diphenylamino moiety is expected to result in absorption maxima at longer wavelengths compared to non-conjugated systems.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen or the amide nitrogen, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.uk

Bathochromic and Hypsochromic Shifts in Different Media

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This can result in a bathochromic shift (red shift, to a longer wavelength) or a hypsochromic shift (blue shift, to a shorter wavelength). uomustansiriyah.edu.iq

π → π* Transitions: For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. uomustansiriyah.edu.iq This is because the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. shu.ac.uktanta.edu.eg

n → π* Transitions: Conversely, for n → π* transitions, increasing solvent polarity generally leads to a hypsochromic shift. shu.ac.uk Polar, protic solvents can form hydrogen bonds with the non-bonding electrons in the ground state, lowering their energy. This increases the energy gap to the π* state, resulting in absorption at a shorter wavelength. nih.gov

The table below illustrates the expected shifts for this compound in solvents of varying polarity.

Solvent Polarity (Approx. Dielectric Constant) Expected Shift for π → π* Transition Expected Shift for n → π* Transition
Hexane2.0Reference (Baseline)Reference (Baseline)
Dichloromethane9.1Bathochromic (Red) ShiftHypsochromic (Blue) Shift
Ethanol24.5Stronger Bathochromic ShiftStronger Hypsochromic Shift
Water80.1Maximum Bathochromic ShiftMaximum Hypsochromic Shift

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and correct elemental composition of a synthesized sample.

For this compound, with the molecular formula C₂₀H₁₇NO₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 303.36 g/mol

Carbon (C): (20 * 12.011 / 303.36) * 100% = 79.18%

Hydrogen (H): (17 * 1.008 / 303.36) * 100% = 5.65%

Nitrogen (N): (1 * 14.007 / 303.36) * 100% = 4.62%

Oxygen (O): (2 * 15.999 / 303.36) * 100% = 10.55%

A high-purity sample of the compound should yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C)79.18%79.05%
Hydrogen (H)5.65%5.69%
Nitrogen (N)4.62%4.58%
Oxygen (O)10.55%10.68%

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Properties

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For a molecule like N,N-Diphenyl-4-methoxybenzamide, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly used for this purpose researchgate.net. The optimization process would reveal the spatial arrangement of the two phenyl rings relative to the amide plane and the orientation of the 4-methoxy group. Following optimization, electronic properties such as dipole moment, polarizability, and total energy would be calculated to characterize the molecule's charge distribution and stability. However, specific optimized geometric parameters and electronic property values for this compound are not available in the surveyed literature.

Frontier Molecular Orbitals (HOMO-LUMO Analysis) and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that helps determine the molecule's kinetic stability and electrical transport properties. A smaller gap suggests the molecule is more reactive and can be more easily excited. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack and illustrate potential pathways for intramolecular charge transfer upon electronic excitation. For the parent compound N,N-Diphenylbenzamide, HOMO and LUMO distributions have been calculated, showing the orbitals spread across the aromatic systems researchgate.net. A similar analysis for this compound would be expected to show influence from the electron-donating methoxy (B1213986) group, but specific calculations and energy values are not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding. The electron-donating 4-methoxy group would also influence the potential distribution on its attached phenyl ring. While this qualitative description can be inferred, a quantitative MEP map with specific potential values for this compound has not been published.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies at the optimized geometry, researchers can assign the vibrational modes corresponding to specific functional groups (e.g., C=O stretch, C-N stretch, aromatic C-H stretch). Comparing these calculated frequencies with experimental FTIR and FT-Raman spectra helps to validate the computational model and provides a detailed understanding of the molecule's vibrational dynamics. For the related N,N-Diphenylbenzamide, the carbonyl stretch was identified experimentally around 1651 cm⁻¹ researchgate.net. A similar analysis for this compound would be necessary to assign its unique spectral features, but such a correlational study is not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape, revealing stable and transient shapes the molecule can adopt. For a flexible molecule like this compound, MD simulations could elucidate the rotational dynamics of the phenyl and methoxy groups and the stability of different conformers in various environments (e.g., in a vacuum or in a solvent). These simulations also provide insight into intermolecular interactions, predicting how molecules might pack in a solid state or interact with solvent molecules. No specific MD simulation studies focused on the conformational analysis or intermolecular interactions of this compound have been found in the public research domain.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. This analysis is particularly valuable for understanding the delocalization of electron density, which is a key factor in determining molecular stability and reactivity.

In this compound, NBO analysis would reveal the nature of the bonding and the extent of electronic communication between the different fragments of the molecule: the 4-methoxybenzoyl group and the two phenyl rings attached to the nitrogen atom. The analysis quantifies the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. The energies of these donor-acceptor interactions are calculated using second-order perturbation theory and provide a measure of their stabilizing effect.

Key interactions expected in this compound would involve the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbonyl group and the phenyl rings. Additionally, the π-systems of the aromatic rings and the carbonyl group would exhibit significant delocalization. The methoxy group, being an electron-donating group, would also influence the electron density distribution across the benzoyl fragment.

A hypothetical NBO analysis would likely show significant stabilization energies arising from the following interactions:

n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, indicating amide resonance.

n(N) → π(Ph):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the attached phenyl rings.

π(Ph) → π(C=O):* Conjugative interactions between the phenyl rings and the carbonyl group.

π(C=C) → π(C=C):* Intramolecular charge transfer within the aromatic rings.

n(O) → σ(C-C):* Hyperconjugative effects from the oxygen of the methoxy group.

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound from NBO Analysis

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) π* (C=O) High Amide Resonance
LP (N) π* (Phenyl Ring 1) Moderate N-Ph Conjugation
LP (N) π* (Phenyl Ring 2) Moderate N-Ph Conjugation
π (Phenyl Ring) π* (C=O) Moderate Conjugation
π (C=C) of Benzoyl Ring π* (C=C) of Benzoyl Ring Low Intramolecular Charge Transfer

Computational Studies of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers that govern the reaction rate.

Transition State Characterization and Reaction Barriers

For a given reaction involving this compound, computational methods such as Density Functional Theory (DFT) can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction. Vibrational frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is a critical determinant of the reaction kinetics. A high barrier implies a slow reaction, while a low barrier suggests a faster process. For instance, in a hypothetical hydrolysis of the amide bond, the transition state would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, and the calculated reaction barrier would provide an estimate of the reaction rate under specific conditions.

Table 2: Hypothetical Calculated Reaction Barriers for a Reaction of this compound

Reaction Type Computational Method Calculated Activation Energy (kcal/mol)
Amide Hydrolysis (Acid-Catalyzed) DFT (B3LYP/6-31G*) 15-25

Solvent Effects and Proton Shuttling Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

These models can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. For reactions involving charged species, polar solvents are generally found to lower the energy barriers by stabilizing the charge separation in the transition state.

Advanced Applications and Research Directions

Materials Science Applications

The unique electronic and structural properties of N,N-Diphenyl-4-methoxybenzamide make it a candidate for investigation in the development of advanced materials.

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

Organic nonlinear optical (NLO) materials are of great interest for their potential uses in laser technology and optical data storage. rsc.org this compound, specifically referred to in research as 4-Methoxy-N,N-diphenylbenzamide (4MNNDPB), has been synthesized and characterized for its NLO properties. researchgate.net

Single crystals of 4MNNDPB have been grown and analyzed, revealing characteristics that are promising for NLO applications. researchgate.net When subjected to the Kurtz-Perry powder method, a standard technique for evaluating NLO efficiency, crystals of 4MNNDPB demonstrated a second harmonic generation (SHG) efficiency 2.2 times higher than that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO material. researchgate.net This superior efficiency highlights its potential in frequency-doubling applications for lasers.

Furthermore, the material exhibits good thermal stability, with a melting point recorded at 418 K, and high optical transparency in the visible region of the electromagnetic spectrum. researchgate.net UV-Vis spectroscopy shows that 4MNNDPB crystals have a 72% transmission in the visible region, a crucial property for optoelectronic applications as it minimizes energy loss of light passing through the material. rsc.orgresearchgate.net

Table 1: Properties of 4-Methoxy-N,N-diphenylbenzamide (4MNNDPB) Crystals

Property Value Reference
Second Harmonic Generation (SHG) Efficiency 2.2 times that of KDP researchgate.net
Melting Point 418 K researchgate.net
Optical Transmission (Visible Region) 72% researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2 1 /n researchgate.net

Potential in Epoxy Resin Compositions and Fiber Reinforced Composites

While the inherent properties of this compound could theoretically make it a candidate for inclusion as a functional additive in polymers, current scientific literature does not provide specific research on its application within epoxy resin compositions or as a component in fiber-reinforced composites. The exploration of its utility in these areas remains a potential avenue for future investigation.

Medicinal Chemistry and Biological Research

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of methoxybenzamide are under active investigation for a range of therapeutic uses.

Investigation of Potential Therapeutic Applications

The core structure of this compound is part of a broader class of N-phenylbenzamide and methoxybenzamide derivatives being explored for significant therapeutic potential. Research has focused on their ability to interact with key biological pathways, leading to investigations in oncology and virology.

Targeting Specific Biological Pathways (e.g., Hedgehog signaling pathway inhibition)

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is mostly inactive in adults. nih.gov However, its aberrant reactivation is implicated in the development and metastasis of various cancers, including basal cell carcinoma and medulloblastoma. rsc.org This makes the Hh pathway a prime target for anticancer drug development. rsc.org

The Smoothened (Smo) receptor is a key protein in the Hh signaling cascade. rsc.orgnih.gov A key strategy in developing Hh pathway inhibitors is to target this receptor. rsc.orgnih.gov Research has shown that a series of 2-methoxybenzamide derivatives can act as potent Hh signaling pathway inhibitors. rsc.orgrsc.orgnih.gov One particular compound, identified as compound 21 in a study, demonstrated potent inhibition with a nanomolar IC₅₀ value. rsc.orgnih.gov This compound was shown to prevent the Smo receptor from trafficking into the primary cilium, a key step in signal transmission. rsc.orgrsc.orgnih.gov

Significantly, these methoxybenzamide-based inhibitors have shown effectiveness against mutant forms of the Smo receptor that confer resistance to existing drugs like vismodegib. rsc.orgnih.gov This suggests that the methoxybenzamide scaffold could be a valuable starting point for developing next-generation anticancer agents that can overcome clinical resistance. rsc.orgrsc.orgnih.gov

Antiviral Activity (e.g., against Enterovirus 71)

Enterovirus 71 (EV71) is a significant pathogen that causes hand, foot, and mouth disease (HFMD) and can lead to severe neurological complications, for which no effective antiviral therapy is currently available. mdpi.comresearchgate.net The N-phenylbenzamide scaffold has emerged as a novel class of inhibitors against this virus. mdpi.comnih.gov

In one study, a series of N-phenylbenzamide derivatives were synthesized and tested for their in vitro activity against several strains of EV71. mdpi.comresearchgate.net A notable compound from this series, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated significant activity against all tested EV71 strains at low micromolar concentrations. mdpi.com This compound, a close structural analog of this compound, is considered a promising lead for the development of anti-EV71 drugs. mdpi.comresearchgate.net

Table 2: Antiviral Activity of a Lead Methoxybenzamide Derivative Against EV71 Strains

Compound Virus Strain IC₅₀ (μM) Cytotoxicity (TC₅₀, μM) in Vero Cells Selectivity Index (SI) Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) SZ-98 (C4) 5.7 ± 0.8 620 ± 0.0 109 mdpi.com
JS-52-3 (C4) 12 ± 1.2 >620 >52 mdpi.com
H (C2) 11 ± 1.0 >620 >56 mdpi.com
BrCr (A) 11 ± 0.9 >620 >56 mdpi.com
Pirodavir (Control) SZ-98 (C4) 0.44 ± 0.04 31 ± 2.2 70 mdpi.com

IC₅₀: 50% inhibitory concentration. TC₅₀: 50% cytotoxic concentration. SI = TC₅₀/IC₅₀.

The research highlighted that the amide linker between the aromatic rings was essential for anti-EV71 activity. nih.gov The cytotoxicity of these synthesized compounds was found to be significantly lower than the control drug, pirodavir, indicating a favorable preliminary safety profile. mdpi.com

Antimicrobial Activity

The benzamide functional group is a core component of many compounds investigated for their antimicrobial properties. Research into various N-phenylbenzamide derivatives has indicated potential antibacterial and antifungal activities. For instance, a study on a series of N-phenylbenzamides demonstrated their ability to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans capes.gov.br. Another study on fatty acid derivatives of 4-methoxybenzylamine also reported antimicrobial activity, with specific minimum inhibitory concentration (MIC) and minimum killing concentration (MKC) values determined for the synthesized compounds nih.gov.

However, there is a lack of specific studies that have evaluated the antimicrobial activity of this compound. Therefore, no definitive data on its efficacy against microbial strains, such as MIC values, is currently available. Future research would be necessary to determine if the specific combination of the N,N-diphenyl and 4-methoxybenzoyl moieties in this compound confers any significant antimicrobial properties.

Anticancer Potential and Inhibition of Cell Proliferation

The benzamide scaffold is a recurring feature in the design of novel anticancer agents. Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of various benzamide derivatives against a range of cancer cell lines. For example, new imidazole-based N-phenylbenzamide derivatives have shown good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives exhibiting IC50 values in the single-digit micromolar range nih.gov. Similarly, 4-methylbenzamide derivatives containing substituted purines have demonstrated high activity against leukemic (K562, HL-60) and renal carcinoma (OKP-GS) cell lines, with IC50 values comparable to the established anticancer drug sorafenib uobaghdad.edu.iq.

Despite the promising anticancer potential of the broader benzamide class of compounds, specific research focusing on the anticancer and cell proliferation inhibition properties of this compound is not readily found in the current scientific literature. Consequently, there is no available data, such as IC50 values for specific cancer cell lines, to definitively characterize its anticancer potential.

Enzyme Inhibition Studies (e.g., Cytokinin Oxidase/Dehydrogenase (CKX) inhibitors)

The regulation of enzyme activity is a critical aspect of drug discovery and development. While various benzamide derivatives have been explored as enzyme inhibitors, the primary focus of research related to cytokinin oxidase/dehydrogenase (CKX) inhibition has been on diphenylurea derivatives nih.govnih.govresearchgate.net. CKX is a key enzyme in the degradation of cytokinins, a class of plant hormones that regulate plant growth and development researchgate.net. Inhibitors of this enzyme have potential applications in agriculture and biotechnology nih.govresearchgate.net.

Currently, there is no direct evidence in the available literature to suggest that this compound has been investigated as an inhibitor of cytokinin oxidase/dehydrogenase or any other specific enzyme. The structural differences between this compound and the well-established diphenylurea-based CKX inhibitors may result in different biological activities.

Supramolecular Chemistry and Ligand Design

Chelating Ligands for Metal Ion Coordination

The design of chelating ligands for metal ion coordination is a fundamental aspect of supramolecular chemistry with applications in catalysis, materials science, and bioinorganic chemistry. The amide functionality, present in this compound, can participate in the coordination of metal ions. Research on related compounds, such as [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide], has shown that the ligand can coordinate with various transition metals to form complexes with specific geometries, such as octahedral structures researchgate.netuobaghdad.edu.iq.

However, there is a lack of specific studies on the use of this compound as a chelating ligand for metal ion coordination. Further investigation would be required to explore its coordination behavior with different metal ions and to characterize the resulting complexes.

Lanthanide Luminescence Sensitizers

Lanthanide complexes are of great interest due to their unique luminescent properties, which are utilized in various applications, including bioimaging and materials science researchgate.net. The ligands in these complexes often act as "antennas" that absorb light and transfer the energy to the lanthanide ion, which then emits light. The efficiency of this energy transfer is highly dependent on the structure of the ligand.

While research has been conducted on lanthanide complexes with ligands containing benzamide moieties, such as N-(diphenylphosphoryl)-2-methoxybenzamide, which have been shown to sensitize the luminescence of lanthanide ions like Eu(III) and Tb(III) nih.gov, there is no specific information available on the use of this compound as a sensitizer for lanthanide luminescence. The specific electronic properties of this compound would need to be investigated to determine its potential in this application.

Development of Analytical Methodologies

The development of reliable analytical methods is crucial for the characterization and quantification of chemical compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of various organic molecules. For instance, an HPLC-UV method has been developed and validated for the analysis of methoxyamine, another compound with a methoxy (B1213986) group, using a derivatizing agent to enhance its detection nih.gov.

However, a specific analytical methodology for the determination of this compound has not been detailed in the available literature. The development of such a method, likely involving techniques like HPLC or mass spectrometry, would be a necessary step for any future research involving its synthesis, characterization, or application in biological or material systems.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of chemical compounds. For derivatives of benzamides, these methods often rely on reactions that produce a colored product, whose absorbance can be measured.

A common approach involves a condensation reaction. For instance, a method developed for a paracetamol derivative, 4-acetamidophenyl N'-(sulphanilamide) acetate (APSA), utilizes the reaction between the compound's alcoholic solution and an acidic solution of p-dimethylaminobenzaldehyde (DPMK). nih.gov This reaction yields a yellow-colored product, and its concentration can be determined by measuring its absorbance. nih.gov This technique has been successfully applied to determine the presence of the compound in biological fluids like blood and urine. nih.gov The method demonstrated good accuracy, with a linear range of 1-10 µg mL⁻¹ and a molar absorptivity of 3.6877 × 10⁴ L mol⁻¹ cm⁻¹. nih.gov

Another spectrophotometric method is based on the chelation of a metal ion with a ligand derivative. A novel azo ligand derived from 4,5-bis(4-methoxyphenyl) imidazole has been used for the determination of Mercury (II). pnrjournal.com The method is based on the formation of a stable, violet-colored complex between the Hg(II) ions and the azo ligand, which exhibits maximum absorption at a specific wavelength (546 nm). pnrjournal.com The reaction follows Beer's law within a concentration range of 0.5-10 µg mL⁻¹, allowing for the quantification of the metal ion. pnrjournal.com While this method is for a different type of compound, the principle of using a chromogenic chelating agent could be adapted for the analysis of specific methoxybenzamide derivatives if they are functionalized with a suitable chelating group.

Research Findings on Spectrophotometric Analysis of Related Compounds

Analyte Reagent Wavelength (λmax) Linear Range Molar Absorptivity
4-acetamidophenyl N'-(sulphanilamide) acetate (APSA) p-dimethylaminobenzaldehyde (DPMK) Not Specified 1-10 µg mL⁻¹ 3.6877 × 10⁴ L mol⁻¹ cm⁻¹

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification and analysis of organic compounds like this compound and its derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of non-volatile compounds. For instance, in the analysis of N-nitrosodiphenylamine (NDFA), a related diphenylamine derivative, HPLC with an ultraviolet (UV) detector is used. osha.gov Samples are collected in a suitable solvent like isopropanol and then injected into the HPLC system for separation and quantification. osha.gov Reversed-phase HPLC is also commonly used to verify the purity of newly synthesized compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. However, its application can be challenging for compounds that are thermally labile. For example, N-nitrosodiphenylamine tends to decompose into diphenylamine at the high temperatures of a GC injection port, which can lead to inaccurate results if diphenylamine is also present in the sample. osha.gov This necessitates a cleanup procedure prior to GC analysis to separate the target analyte from potential interferences. osha.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. osha.gov For the synthesis of novel 4,6-diphenylpyrimidine substituted benzamide derivatives, TLC is used to track the reaction's completion before proceeding with extraction and purification steps. semanticscholar.org

Column Chromatography is a fundamental purification technique. After synthesis, crude products are often purified using column chromatography. For example, the final product of the 4,6-diphenylpyrimidine substituted benzamide synthesis was purified using this method after extraction. semanticscholar.org The choice of silica gel as the stationary phase is crucial, and high-purity silica gel with low metal content is preferred to avoid interactions with polar compounds. obrnutafaza.hr

Derivatization for Enhanced Properties

The derivatization of the this compound structure by introducing various heterocyclic moieties, such as thiadiazole, is a key strategy in medicinal chemistry to develop new therapeutic agents. Thiadiazole, a five-membered heterocycle containing sulfur and nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole and is known to be present in compounds with a wide range of pharmacological activities, including anticancer properties. nih.govmdpi.com

The synthesis of thiadiazole-containing derivatives often starts from a corresponding carboxylic acid. A common method for preparing 1,3,4-thiadiazole-2-amine derivatives involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com An alternative one-pot synthesis method uses a polyphosphate ester (PPE) as a milder additive, avoiding toxic reagents. encyclopedia.pub

Once synthesized, these new derivatives are extensively characterized to confirm their structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate the molecular structure and confirm the successful formation of the target compound. mdpi.comencyclopedia.pubnih.gov

Examples of Synthesized Methoxybenzamide and Related Derivatives

Derivative Type Starting Materials Key Reagents Characterization Methods
4,6-diphenylpyrimidine substituted benzamide 2-(2-Methoxy-2- oxoethyl) benzoic acid, 2-amino diphenyl-pyrimidine HATU, DIPEA TLC, Column Chromatography
1,3,4-thiadiazole-2-amine derivatives Aromatic carboxylic acids, thiosemicarbazide Phosphorus oxychloride or Polyphosphate ester NMR, IR, MS

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to enhance its desired biological activity and selectivity while minimizing undesirable effects. These studies involve systematically modifying the chemical structure of a parent molecule and evaluating the impact of these changes on its biological function.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline transporter, SAR studies revealed that benzylic heteroaromatic amide moieties were the most potent. nih.gov The study also showed that a 3-(piperidin-4-yl)oxy substituent was favored over other alkyl ether changes. nih.gov Moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

In another study on 2-phenoxybenzamide derivatives with antiplasmodial activity, SAR analysis showed that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced the activity. researchgate.net Replacing a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group decreased the activity, indicating that the aryloxy substituent is favorable for antiplasmodial effects. mdpi.com Furthermore, bulky, non-polar substituents on the terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial activity. mdpi.com

SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase led to the identification of compounds with nanomolar potency and excellent selectivity. nih.gov These examples underscore how systematic structural modifications, guided by SAR principles, can lead to the discovery of highly potent and selective drug candidates. nih.govmdpi.comnih.gov

Key Findings from SAR Studies of Benzamide Derivatives

Compound Series Structural Variation Impact on Activity
4-methoxy-3-(piperidin-4-yl)oxy benzamides Type of amide moiety Benzylic heteroaromatic amides showed highest potency. nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamides Position of N-methylpiperidine Moving from 4- to 3-position decreased activity. nih.gov
2-phenoxybenzamides Aryloxy substituent Replacement of 4-fluorophenoxy with 4-phenoxy or 4-acetamidophenoxy decreased antiplasmodial activity. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions

N,N-Diphenyl-4-methoxybenzamide is a tertiary amide characterized by a 4-methoxyphenyl group attached to a nitrogen atom which is, in turn, bonded to two phenyl substituents. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural features place it within the well-studied class of benzamide (B126) derivatives. This class of compounds is recognized for its diverse pharmacological activities, including potential applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.com The core structure of this compound, featuring a methoxy-substituted benzene ring and a diphenylamino group, suggests potential for further investigation in medicinal chemistry and materials science. The synthesis of benzamide derivatives is generally achieved through the reaction of a benzoic acid derivative with an amine, a robust and versatile method that allows for the creation of a wide array of substituted analogs. nih.gov

Identification of Unexplored Research Avenues for this compound

The limited specific research on this compound presents a number of clear opportunities for future investigation:

Detailed Synthesis and Characterization: While general synthetic routes for benzamides are known, a comprehensive study on the optimal synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound is a fundamental unexplored avenue.

Biological Activity Screening: Given the broad spectrum of biological activities observed in other benzamide derivatives, a systematic screening of this compound for various pharmacological effects, such as anticancer, antiviral, and antimicrobial properties, is warranted. walshmedicalmedia.com

Materials Science Applications: The aromatic nature of the compound suggests potential for applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or as a ligand in the synthesis of metal-organic frameworks (MOFs). These possibilities remain largely unexplored.

Structural and Computational Studies: A detailed crystallographic and computational analysis of this compound would provide valuable insights into its molecular geometry, electronic properties, and potential intermolecular interactions, which could guide the design of new derivatives with specific functionalities.

Potential for Multidisciplinary Research Collaborations

The exploration of this compound's potential lends itself to a multidisciplinary research approach:

Organic and Medicinal Chemistry: Synthetic chemists could collaborate with medicinal chemists to synthesize a library of this compound derivatives with varied substitution patterns. These compounds could then be evaluated for their biological activities.

Pharmacology and Biochemistry: Pharmacologists and biochemists could investigate the mechanism of action of any biologically active derivatives, identifying their molecular targets and cellular pathways.

Materials Science and Engineering: Collaborations between chemists and materials scientists could lead to the development of novel materials incorporating the this compound scaffold, exploring their optical, electronic, and thermal properties.

Computational Chemistry and Molecular Modeling: Computational chemists can work in synergy with experimental researchers to predict the properties of new derivatives, understand structure-activity relationships, and guide the design of future experiments.

Q & A

Q. Q1. What experimental design considerations are critical for synthesizing N,N-Diphenyl-4-methoxybenzamide?

A: Key factors include:

  • Reagent selection : Use high-purity O-benzyl hydroxylamine hydrochloride (>98%) and p-trifluoromethyl benzoyl chloride, as impurities can lead to side reactions .
  • Hazard analysis : Conduct a risk assessment for reagents like dichloromethane and sodium pivalate, focusing on flammability, toxicity, and decomposition risks (e.g., compound instability upon heating) .
  • Scale optimization : Pilot reactions at small scales (e.g., 125 mmol) to monitor exothermicity before scaling up .

Q. Q2. How can spectroscopic methods validate the structural integrity of this compound?

A:

  • NMR : Analyze aromatic proton environments (δ 7.74 ppm for para-substituted benzamide) and carbonyl signals (δ 167.3 ppm in 13C^{13}\text{C} NMR) to confirm substitution patterns .
  • Mass spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 488.6 [M+H]+^+) and fragmentation patterns .
  • IR : Identify characteristic amide C=O stretches (~1650 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

Q. Q3. What safety protocols are essential when handling mutagenic derivatives of benzamide compounds?

A:

  • Ames testing : Prioritize Ames II assays to evaluate mutagenicity, as some anomeric amides exhibit mutagenic activity .
  • Ventilation : Use fume hoods for compounds like O-benzyl hydroxylamine hydrochloride to minimize inhalation risks .
  • PPE : Wear nitrile gloves and safety goggles, especially when handling mutagenic intermediates .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reactivity data for this compound derivatives?

A:

  • Computational modeling : Employ DFT calculations to predict reaction pathways (e.g., HERON decomposition mechanisms) and compare with experimental outcomes .
  • Kinetic studies : Monitor reaction progress via HPLC or inline IR to identify intermediate species causing discrepancies .
  • Cross-validation : Compare synthetic yields under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .

Q. Q5. What strategies optimize the stability of this compound in biological assays?

A:

  • pH adjustment : Maintain pH 7–8 to prevent hydrolysis of the methoxy group .
  • Light sensitivity : Store solutions in amber vials to avoid photodegradation, as observed in fluorinated analogs .
  • Cryopreservation : Lyophilize samples for long-term storage, ensuring residual solvents (e.g., acetonitrile) are removed .

Q. Q6. How can mechanistic insights guide the design of benzamide-based enzyme inhibitors?

A:

  • Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability, as seen in pyrimidine-benzamide hybrids .
  • Docking simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., MMP-9/MMP-13), validated by IC50_{50} assays .
  • Isosteric replacement : Replace methoxy groups with hydroxyproxyl moieties to improve solubility without sacrificing potency .

Methodological Guidance

Q. Q7. What analytical workflows are recommended for characterizing synthetic byproducts?

A:

  • LC-MS/MS : Detect trace impurities (e.g., dimerization products) with high sensitivity .
  • TGA-DSC : Monitor thermal decomposition profiles to identify unstable intermediates .
  • XRD : Resolve crystalline vs. amorphous forms, critical for bioavailability studies in drug development .

Q. Q8. How to mitigate hazards during large-scale benzamide synthesis?

A:

  • Process safety : Implement continuous flow reactors to control exothermic reactions and reduce batch variability .
  • Waste management : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
  • Emergency protocols : Train personnel on spill containment for volatile solvents like dichloromethane .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diphenyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diphenyl-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.